3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide
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Overview
Description
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide is a chemical compound with the molecular formula C17H12FN2.Br It is characterized by the presence of a quinoline ring system substituted with a cyano group and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide typically involves the reaction of quinoline derivatives with appropriate substituents. One common method involves the nucleophilic substitution reaction of a quinoline derivative with a 4-fluorobenzyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Cyanoquinoline: Lacks the 4-fluorophenylmethyl group, resulting in different chemical and biological properties.
4-Fluoroquinoline: Lacks the cyano group, affecting its reactivity and applications.
1-Benzylquinolinium bromide: Similar structure but without the cyano and fluorophenyl groups.
Uniqueness
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide is unique due to the combination of the cyano and 4-fluorophenylmethyl groups on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
111977-06-1 |
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Molecular Formula |
C17H12BrFN2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C17H12FN2.BrH/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI Key |
MEFZGQYWSCOAFC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)F)C#N.[Br-] |
Origin of Product |
United States |
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